
N-((3-(呋喃-3-基)吡嗪-2-基)甲基)色满-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is a complex organic compound that features a unique combination of furan, pyrazine, and chroman moieties
科学研究应用
Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications:
作用机制
Target of Action
The compound N-((3-(furan-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide, also known as N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide, has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the primary target of this compound could be a protein or enzyme involved in the survival or replication of this bacterium.
Mode of Action
This could involve binding to a specific site on the target protein or enzyme, thereby disrupting its normal function .
Result of Action
The compound has been found to exhibit significant anti-tubercular activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s action results in the inhibition of the growth or survival of this bacterium.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the furan ring: The furan moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Formation of the chroman ring: This step involves the cyclization of suitable precursors to form the chroman ring structure.
Final coupling: The final step involves coupling the pyrazine-furan intermediate with the chroman-2-carboxamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under mild conditions to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
相似化合物的比较
Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide
- N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is unique due to the specific arrangement of its furan, pyrazine, and chroman rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(17-6-5-13-3-1-2-4-16(13)25-17)22-11-15-18(21-9-8-20-15)14-7-10-24-12-14/h1-4,7-10,12,17H,5-6,11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQSWIMNFHGQKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
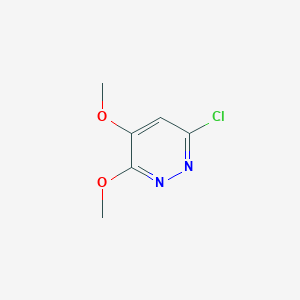
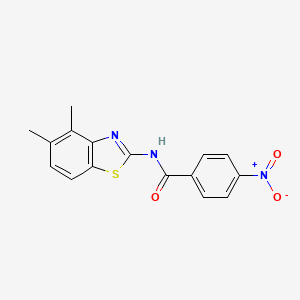
![[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2373575.png)

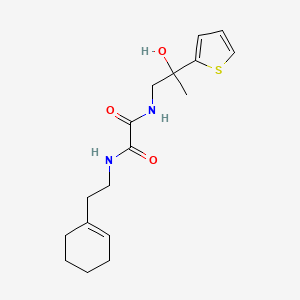
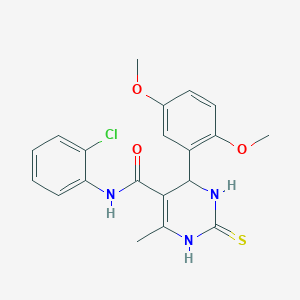
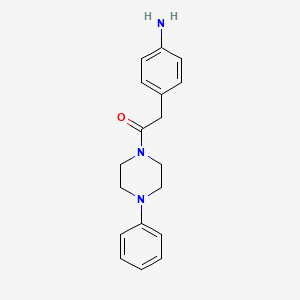
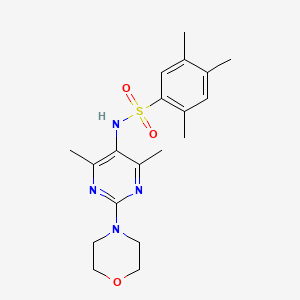
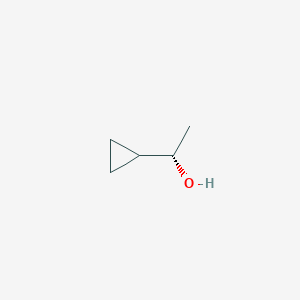
![1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one](/img/structure/B2373589.png)
![4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2373590.png)
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)
![N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373593.png)
![N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2373595.png)
